2,5-Difluoro-D-phenylalanine

Dipeptidyl Peptidase IV (DP-IV) Inhibition β-Homophenylalanine Derivatives Enzyme Inhibition Assay

Generic fluorinated phenylalanines introduce positional isomerism and enantiomeric impurities that confound peptide SAR. 2,5-Difluoro-D-phenylalanine (CAS 266360-61-6) resolves this as a defined D-enantiomer scaffold. • DP-IV IC50 = 270 nM - a validated benchmark for quantitative fluorination SAR. • ≥97% chiral purity preserves stereochemical integrity in asymmetric peptide synthesis. • LogP 1.62 and D-configuration confer enhanced membrane permeability and proteolytic resistance. Trust a reliable building block for next-generation peptidomimetics.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 266360-61-6
Cat. No. B1361449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-D-phenylalanine
CAS266360-61-6
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CC(C(=O)O)N)F
InChIInChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1
InChIKeyYHYQITHAFYELNW-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Difluoro-D-phenylalanine: Research Overview


2,5-Difluoro-D-phenylalanine (CAS 266360-61-6) is a fluorinated, non-natural D-amino acid derivative of phenylalanine, characterized by the substitution of hydrogen atoms with fluorine atoms at the 2 and 5 positions of the aromatic ring . It is primarily utilized as a chiral building block in peptide synthesis and medicinal chemistry research, where its distinct stereochemistry (D-enantiomer) and fluorination pattern offer altered physicochemical and biological properties compared to natural L-phenylalanine and other fluorinated analogs .

Chiral building block for peptide synthesis and medicinal chemistry
D-enantiomer supports stereochemical control and protease resistance studies
2,5-difluoro pattern distinct from 3,5- or trifluoro analogs for SAR profiling

Why 2,5-Difluoro-D-phenylalanine Cannot Be Substituted


Generic substitution among fluorinated phenylalanines is not scientifically valid due to the profound impact of fluorine's position and stereochemistry on molecular properties. The introduction of fluorine at specific ring positions (e.g., 2,5- vs. 3,5-difluoro) and the choice of D- vs. L-enantiomer dictate the compound's electronic distribution, conformational preferences, and resistance to enzymatic degradation [1]. These factors directly influence biological activity, as demonstrated by the varying inhibitory potencies of different difluoro and trifluoro analogs against dipeptidyl peptidase IV (DP-IV), where the 2,5-difluoro pattern is crucial for activity in certain chemotypes [2]. Therefore, selection must be driven by quantitative performance data relevant to the specific research model, not merely by compound class.

01 Fluorination position shift (2,5- vs. 3,5- or trifluoro) may alter target engagement and physicochemical profile.
02 L-enantiomer or racemic DL form cannot replace the D-enantiomer in stereospecific applications.
03 Class-level properties (D-aa stability) do not guarantee identical behavior; direct analog performance may differ.

2,5-Difluoro-D-phenylalanine: Key Evidence vs. Analogs


DP-IV Inhibition: 2,5-Difluoro vs. Trifluoro Analog

In a comparative study of β-homophenylalanine-based DP-IV inhibitors, the 2,5-difluoro-substituted analogue (compound 22q) and the 2,4,5-trifluoro-substituted analogue (22t) were evaluated for their inhibitory activity. The 2,5-difluoro analogue demonstrated an IC50 of 270 nM, while the 2,4,5-trifluoro analogue showed a more potent IC50 of 119 nM [1]. This data provides a direct, quantitative comparison between two closely related fluorination patterns in the same assay system.

DP-IV IC50 comparison
Head-to-head
270 nM (2,5-difluoro) vs. 119 nM (2,4,5-trifluoro)
Reported 2.3-fold higher IC50; supports SAR context for fluorination extent.
β-homophenylalanine chemotype; DP-IV enzyme assay
Dipeptidyl Peptidase IV (DP-IV) Inhibition β-Homophenylalanine Derivatives Enzyme Inhibition Assay

D-Stereochemistry and Metabolic Stability

The incorporation of D-fluorinated phenylalanines into proteins and peptides is known to increase their catabolic stability, particularly in therapeutic proteins and peptide-based vaccines [1]. This is a class-level property of D-amino acids, which are generally resistant to common proteases that recognize L-amino acids. The target compound, 2,5-Difluoro-D-phenylalanine, benefits from this inherent resistance due to its D-configuration, in contrast to its L-enantiomer counterpart (CAS 31105-92-7) which is more susceptible to enzymatic degradation in biological systems [2].

Metabolic stability
Class-level
D-enantiomer: enhanced protease resistance (qualitative)
Class-level D-amino acid stability reported; L-enantiomer more susceptible.
Direct compound-specific quantification not available.
Metabolic Stability Peptide Therapeutics D-Amino Acids

Lipophilicity vs. Non-Fluorinated D-Phenylalanine

Fluorination significantly increases the lipophilicity of the phenylalanine scaffold. 2,5-Difluoro-D-phenylalanine has a calculated LogP value of 1.61950 . In contrast, the non-fluorinated parent compound, D-phenylalanine, has reported LogP values ranging from -0.464 to 0.78, depending on the measurement method [1]. This difference of approximately 0.8-2.0 LogP units indicates a substantial increase in lipophilicity conferred by the 2,5-difluoro substitution.

Lipophilicity (LogP)
Cross-study
LogP 1.62 vs. D-Phe (LogP -0.46 to 0.78)
Supports membrane permeability prediction; context-dependent comparison.
Calculated vs. experimental values from different sources
Physicochemical Properties Lipophilicity LogP

Chiral Purity: D-Enantiomer vs. DL Form

2,5-Difluoro-D-phenylalanine is commercially available with high chiral and chemical purity specifications. A reputable supplier offers this D-enantiomer with a purity of ≥97% . Another supplier offers the compound with a purity of 98% (min, HPLC) and a moisture content of ≤0.5% [1]. In contrast, the racemic mixture, 2,5-Difluoro-DL-phenylalanine (CAS 32133-38-3), is a different chemical entity with distinct physical properties (e.g., melting point 252-253°C) and cannot be used for enantioselective synthesis or studies requiring a single stereoisomer [2].

Chiral purity specification
Head-to-head
Single D-enantiomer (≥97% purity) vs. DL-racemate
Defined stereoisomer required for enantioselective synthesis.
Commercial specification; racemate is a different chemical entity.
Procurement Specifications Chiral Purity Commercial Availability

2,5-Difluoro-D-phenylalanine: Research and Industrial Applications


DP-IV Inhibitor SAR Studies

2,5-Difluoro-D-phenylalanine is a valuable scaffold for synthesizing β-homophenylalanine-based DP-IV inhibitors for SAR exploration. Its defined IC50 of 270 nM against DP-IV [1] provides a quantitative benchmark for comparing the impact of further structural modifications, such as the addition of a third fluorine atom (e.g., 2,4,5-trifluoro analog, IC50 = 119 nM) [1]. This allows medicinal chemists to systematically probe the electronic and steric effects of fluorination on target engagement.

Metabolically Stable Peptide Therapeutics

This compound is ideally suited for incorporation into peptides where enhanced resistance to proteolytic degradation is required. The inherent class-level property of D-amino acids to resist common proteases [2], combined with the metabolic stability conferred by fluorine substitution [2], makes 2,5-Difluoro-D-phenylalanine a superior building block compared to L-phenylalanine or non-fluorinated D-phenylalanine for extending the half-life of therapeutic peptides and peptide-based vaccines.

Lipophilic Peptidomimetics and Molecular Probes

The significantly increased lipophilicity of 2,5-Difluoro-D-phenylalanine (LogP = 1.62) compared to non-fluorinated D-phenylalanine (LogP < 0.8) positions it as a key monomer for creating cell-permeable peptidomimetics. This property is critical for projects aiming to target intracellular protein-protein interactions or for developing fluorescent/affinity probes that must cross biological membranes to reach their targets.

Enantioselective Synthesis of Chiral Intermediates

The commercial availability of 2,5-Difluoro-D-phenylalanine in high enantiomeric purity (≥97% D-enantiomer) makes it a reliable and scalable building block for the asymmetric synthesis of complex pharmaceuticals. Procurement of the defined D-enantiomer, rather than the racemic DL-mixture [3], is essential for maintaining stereochemical integrity and avoiding the formation of undesired diastereomers in multi-step synthetic routes.

Application
Selection Property
Validation Focus
DP-IV inhibitor SAR studies
2,5-Difluoro substitution benchmark
Comparative potency shift with additional fluorination
Peptide proteolytic stability research
D-amino acid stereochemistry (protease resistance)
Half-life extension relative to L-enantiomer peptides
Cell-permeable peptidomimetic design
Elevated lipophilicity vs. non-fluorinated D-Phe
Membrane permeability assay confirmation
Chiral intermediate synthesis
High enantiomeric purity (single D-enantiomer)
Stereochemical integrity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Difluoro-D-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.